[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl
Overview
Description
“[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl” is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a solid substance with a molecular weight of 281.55. The IUPAC name for this compound is 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine .
Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[1,5-a]pyridine ring attached to a boronic ester group. The boronic ester group consists of a boron atom bonded to two oxygen atoms and a carbon atom, forming a tetrahedral geometry around the boron .Chemical Reactions Analysis
While specific chemical reactions involving “[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl” are not well documented, boronic esters are generally known to undergo various types of reactions. For instance, they can participate in Suzuki-Miyaura cross-coupling reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a molecular weight of 281.55 and its IUPAC name is 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine .Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .
Mechanism of Action
Target of Action
Compounds with the [1,2,4]triazolo[1,5-a]pyridine scaffold are known to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, cell growth, and differentiation.
Mode of Action
It’s known that [1,2,4]triazolo[1,5-a]pyridines interact with their targets through various mechanisms, potentially involving nucleophilic addition .
Biochemical Pathways
Given the known targets of [1,2,4]triazolo[1,5-a]pyridines, it can be inferred that they may impact pathways related to immune response, cell growth, and differentiation .
Pharmacokinetics
The boronic acid pinacol ester group in the compound could potentially enhance its bioavailability .
Result of Action
Given the known targets of [1,2,4]triazolo[1,5-a]pyridines, it can be inferred that they may have effects on immune response, cell growth, and differentiation .
Action Environment
It’s known that boronic acid compounds are stable and have low toxicity, but they may hydrolyze in a humid environment .
properties
IUPAC Name |
7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BN3O2.ClH/c1-11(2)12(3,4)18-13(17-11)9-5-6-16-10(7-9)14-8-15-16;/h5-8H,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHXIQPLDTZSDS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=NN3C=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2,4]Triazolo[1,5-a]pyridin-7-ylboronic acid pinacol ester-HCl | |
CAS RN |
2096331-21-2 | |
Record name | [1,2,4]Triazolo[1,5-a]pyridine, 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2096331-21-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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